molecular formula C11H15N5O2S2 B2616125 N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1171479-27-8

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2616125
M. Wt: 313.39
InChI Key: WXNSGJIUZLTXQV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism.



Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, its stability under various conditions, and any catalysts that can affect its reactivity.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity. Techniques such as spectroscopy and chromatography can be used.


Scientific Research Applications

Antimicrobial Activity

Compounds with structures related to N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have been synthesized and tested for antimycobacterial activity. These studies have shown that derivatives of pyridines and pyrazines, including those incorporating thiadiazole moieties, exhibit significant activity against Mycobacterium tuberculosis, with some compounds demonstrating potency up to 16 times that of the standard drug pyrazinamide (Gezginci, Martin, & Franzblau, 1998).

Cytotoxic Activity

Research into pyrazole derivatives, including those similar to the query compound, has identified several with in vitro cytotoxic activity against various cancer cell lines. For instance, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized and demonstrated activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as cancer therapeutics (Hassan, Hafez, & Osman, 2014).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, including those structured around thiadiazole, have been explored for their ability to inhibit photosynthetic electron transport. This research is foundational for the development of new herbicides, with certain compounds showing inhibitory properties at micromolar concentrations, comparable to commercial herbicides like diuron, lenacil, and hexazinone (Vicentini et al., 2005).

Synthesis of Fluorescent Dyes

N-ethoxycarbonylpyrene- and perylene thioamides have been used to synthesize a variety of fluorescent dyes. These compounds, including thiazole-4-one moieties, display a wide range of fluorescence emission, indicating their potential for applications in molecular probes and optical materials (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, or improvements to its synthesis.


properties

IUPAC Name

3-methoxy-1-methyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S2/c1-6(2)19-11-14-13-10(20-11)12-8(17)7-5-16(3)15-9(7)18-4/h5-6H,1-4H3,(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNSGJIUZLTXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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